1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid

Description

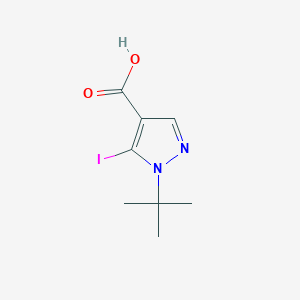

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid (CAS: 1566252-90-1) is a pyrazole-based derivative with the molecular formula C₈H₁₁IN₂O₂ and a molecular weight of 294.09 g/mol . Its structure features a pyrazole ring substituted with a bulky tert-butyl group at position 1, an iodine atom at position 5, and a carboxylic acid group at position 4 (Figure 1).

Properties

IUPAC Name |

1-tert-butyl-5-iodopyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-8(2,3)11-6(9)5(4-10-11)7(12)13/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPPEYUQMYMQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of 1-tert-butyl-1H-pyrazole-4-carboxylic acid using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a solvent like acetic acid.

Another method involves the use of 1-tert-butyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then subjected to halogenation using N-iodosuccinimide (NIS) in an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to ensure selective iodination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 5 of the pyrazole ring is highly susceptible to nucleophilic substitution due to its leaving-group properties. This enables the formation of diverse derivatives through:

Mechanistic Insight

Nucleophilic substitution occurs via a bimolecular (SN2) mechanism, facilitated by the electron-deficient aromatic ring. The tert-butyl group at position 1 provides steric hindrance, potentially influencing regioselectivity .

Common Reagents and Conditions

| Reagent/Nucleophile | Solvent/Conditions | Product Example |

|---|---|---|

| Sodium azide | DMF/DMSO, 60–80°C | 5-azido derivative |

| Thiols (e.g., KSH) | Polar aprotic solvents | 5-thio-substituted pyrazole |

| Alkoxides (e.g., NaOMe) | Ethanol, reflux | 5-alkoxy-substituted pyrazole |

Oxidation and Reduction

The compound undergoes oxidation and reduction reactions, primarily targeting the iodine atom and carboxylic acid group.

Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Acidic or basic media | Oxidized pyrazole derivatives (e.g., ketones, carboxylic acids) |

| Chromium trioxide (CrO₃) | Acetic acid, 50–60°C | N-oxide derivatives |

Reduction

| Reducing Agent | Catalyst/Conditions | Product |

|---|---|---|

| Hydrogen gas (H₂) | Pd/C, room temperature | Reduced iodine-free pyrazole |

| Sodium borohydride (NaBH₄) | THF/MeOH | Selective reduction of functional groups (e.g., carboxylic acid to alcohol) |

Coupling Reactions

The compound participates in metal-catalyzed coupling reactions, leveraging the iodine’s reactivity:

Suzuki-Miyaura Coupling

Reacts with boronic acids under palladium catalysis to form biaryl or heterocyclic compounds. This is particularly useful for constructing complex molecular frameworks.

Heck Reaction

Iodine facilitates vinylation or alkenylation via palladium-catalyzed C–C bond formation, enabling the synthesis of substituted pyrazoles.

Stability and Tautomerism

The compound’s stability is influenced by its substituents:

-

Tautomerism : The pyrazole ring exists in equilibrium between 1H- and 3H-tautomers. The tert-butyl group at position 1 and iodine at position 5 stabilize the 1H-tautomer due to steric and electronic effects .

-

Degradation : Under strongly acidic or basic conditions, the carboxylic acid group may decarboxylate, while the iodine may undergo hydrolysis.

Key Research Findings

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid has been utilized as a precursor in the synthesis of novel anticancer agents. The compound's ability to undergo further chemical modifications allows for the creation of targeted therapies that can inhibit tumor growth by interfering with cellular processes.

Case Study:

A study demonstrated that pyrazole derivatives synthesized from this compound showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism involved the disruption of tubulin polymerization, a critical process in cell division, leading to apoptosis in cancer cells .

Synthesis of Complex Molecules

The compound serves as an essential building block in organic synthesis, particularly in constructing more complex heterocyclic structures. Its iodine substituent facilitates nucleophilic substitution reactions, making it a versatile intermediate.

Synthesis Example:

The compound can be used in Pd/C-mediated reactions to synthesize α-pyrone fused systems. This involves a tandem coupling-cyclization process where this compound acts as a key starting material . The following table summarizes the synthetic pathways involving this compound:

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Grignard Reagents | THF, room temperature | 85 |

| Coupling Reaction | Pd/C | Under nitrogen atmosphere | 90 |

| Cyclization | Base Catalysis | Elevated temperature | 75 |

Potential Pharmacological Uses

The biological activities attributed to pyrazole derivatives include anti-inflammatory, antimicrobial, and analgesic effects. The structural features of this compound contribute to its interaction with various biological targets.

Pharmacological Insights:

Recent studies have shown that compounds derived from this compound exhibit inhibitory effects on specific enzymes implicated in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The iodine atom and carboxylic acid group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes structural analogs and their key properties:

Key Observations :

Substituent Effects on Molecular Weight and Reactivity: The iodine substituent in the target compound increases its molecular weight by ~90 g/mol compared to the ethyl analog (C₁₀H₁₆N₂O₂) and ~91 g/mol compared to the chloro analog (C₈H₁₁ClN₂O₂). This difference is critical for applications requiring heavy-atom effects, such as crystallography or radiopharmaceuticals .

Impact on Physicochemical Properties: The iodo substituent increases lipophilicity compared to ethyl or chloro groups, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure features a pyrazole ring substituted with a tert-butyl group and an iodine atom, which may influence its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Notably, it has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values against selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 50 |

| Streptococcus agalactiae | 75 |

| Staphylococcus aureus | 100 |

| Enterococcus faecalis | 150 |

These results indicate that the compound is particularly effective against E. coli and S. agalactiae, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

The mechanism by which this compound exerts its antibacterial effects appears to involve interference with bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Preliminary studies suggest that this compound may inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives, including this compound:

- Study on Antibacterial Activity : A recent study evaluated the efficacy of various pyrazole derivatives, including the compound . The results indicated that it exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with a focus on its ability to penetrate bacterial membranes effectively .

- Mechanistic Insights : Another investigation provided insights into the binding affinity of this compound to bacterial topoisomerases. The study utilized crystallography to reveal how the compound interacts with these enzymes, which could inform future drug design efforts aimed at enhancing its efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves:

Cyclocondensation : React ethyl acetoacetate with tert-butyl hydrazine (or a derivative) and a formamide reagent (e.g., DMF-DMA) to form the pyrazole ring. For example, ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate (CAS 112779-14-3) can be synthesized as an intermediate .

Iodination : Introduce iodine at the 5-position using electrophilic iodination agents (e.g., N-iodosuccinimide, I₂ with HNO₃) under controlled conditions.

Hydrolysis : Convert the ester to the carboxylic acid via basic hydrolysis (e.g., NaOH/ethanol) .

- Key Considerations : Monitor regioselectivity during iodination; the electron-withdrawing carboxylic acid group may require protecting (e.g., as an ester) to enhance reactivity at position 5 .

Q. How is the tert-butyl group introduced at the N1 position in pyrazole derivatives?

- Methodological Answer : The tert-butyl group is introduced during cyclocondensation by using tert-butyl hydrazine as a reactant. Alternatively, post-synthetic alkylation of a pre-formed pyrazole intermediate (e.g., using tert-butyl bromide under basic conditions) can be employed. Computational modeling (DFT) can predict steric and electronic effects of bulky substituents on reaction pathways .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, iodine’s deshielding effect on adjacent protons) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry and confirm the tert-butyl group’s orientation (e.g., monoclinic crystal system with space group P21/c) .

- IR Spectroscopy : Identify carboxylic acid O-H stretching (~2500-3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can iodination at position 5 be optimized given the electron-withdrawing effects of the carboxylic acid group?

- Methodological Answer :

Protection Strategy : Temporarily convert the carboxylic acid to an ester (e.g., ethyl ester) to reduce electron withdrawal, enhancing electrophilic substitution at position 2.

Reagent Selection : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid to improve regioselectivity.

Theoretical Modeling : Apply DFT calculations to predict iodination sites based on Fukui indices or electrostatic potential maps .

Q. How can researchers resolve contradictions in reported spectral data for similar pyrazole derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR shifts with computational predictions (e.g., GIAO-DFT) to identify discrepancies caused by solvent effects or tautomerism .

- Crystallographic Validation : Use single-crystal X-ray data to confirm molecular geometry and substituent positions, as seen in studies of tert-butylbenzyl pyrazole derivatives .

- High-Resolution MS : Confirm molecular formulas when synthetic byproducts or impurities skew spectral interpretations .

Q. What strategies mitigate side reactions during cyclocondensation with bulky substituents like tert-butyl?

- Methodological Answer :

Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric hindrance.

Temperature Control : Lower reaction temperatures (e.g., 0–25°C) to slow competing pathways, as demonstrated in the synthesis of 5-methyl-1-phenylpyrazole-4-carboxylic acid .

Catalyst Screening : Employ Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.